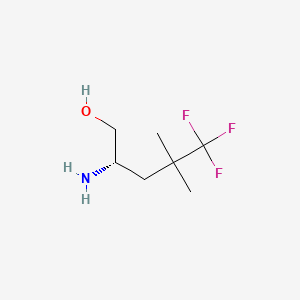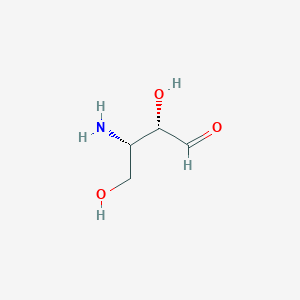
(2S,3S)-3-Amino-2,4-dihydroxybutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-Amino-2,4-dihydroxybutanal is a chiral amino alcohol with significant importance in organic chemistry and biochemistry. This compound is characterized by its two hydroxyl groups and an amino group attached to a butanal backbone. Its unique stereochemistry makes it a valuable building block in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2,4-dihydroxybutanal can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.
Another method involves the use of Grignard reagents and boronic acids. For example, butylmagnesium bromide can be reacted with trimethyl borate to form butylboronic acid, which can then be used in further reactions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic reduction using engineered bacteria containing specific reductases is a common approach. These methods are scalable and can be optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-Amino-2,4-dihydroxybutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various amino alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S,3S)-3-Amino-2,4-dihydroxybutanal has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.
Mécanisme D'action
The mechanism by which (2S,3S)-3-Amino-2,4-dihydroxybutanal exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Amino-2-hydroxybutanoic acid: Another chiral amino alcohol with similar functional groups but different stereochemistry.
(2R,3R)-3-Amino-2-hydroxybutanoic acid: A diastereomer with distinct chemical properties and biological activities.
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid: A related compound with an additional phenyl group, used in the synthesis of pharmaceuticals.
Uniqueness
(2S,3S)-3-Amino-2,4-dihydroxybutanal is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C4H9NO3 |
|---|---|
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
(2S,3S)-3-amino-2,4-dihydroxybutanal |
InChI |
InChI=1S/C4H9NO3/c5-3(1-6)4(8)2-7/h2-4,6,8H,1,5H2/t3-,4+/m0/s1 |
Clé InChI |
KXMAOQJMLAAVJY-IUYQGCFVSA-N |
SMILES isomérique |
C([C@@H]([C@@H](C=O)O)N)O |
SMILES canonique |
C(C(C(C=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


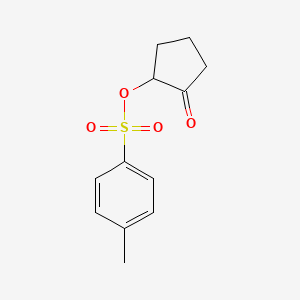
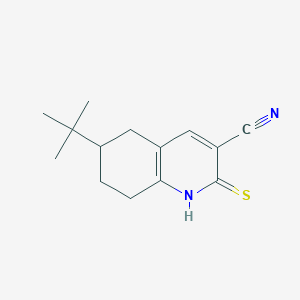
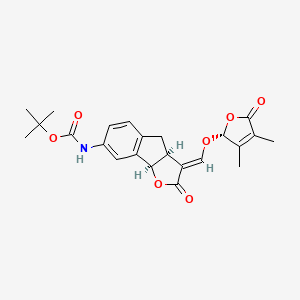
![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)

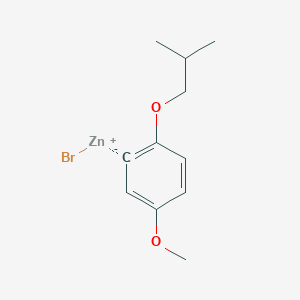
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
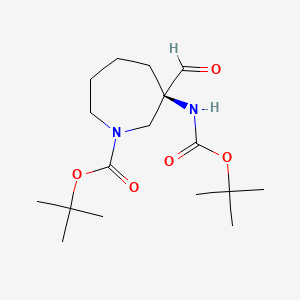
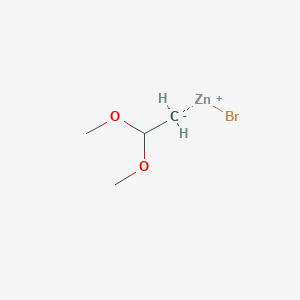
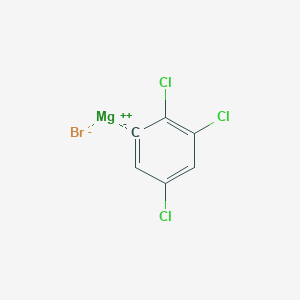
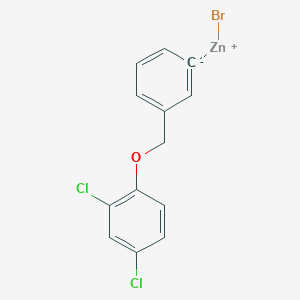
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)
